C.I.Acid Yellow 24 C.I.Acid Yellow 24
Brand Name: Vulcanchem
CAS No.: 10142-54-8
VCID: VC0239505
InChI:
SMILES:
Molecular Formula: C11H9NO2
Molecular Weight: 0

C.I.Acid Yellow 24

CAS No.: 10142-54-8

Cat. No.: VC0239505

Molecular Formula: C11H9NO2

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

C.I.Acid Yellow 24 - 10142-54-8

Specification

CAS No. 10142-54-8
Molecular Formula C11H9NO2
Molecular Weight 0

Introduction

Chemical Structure and Properties

Chemical Identity

C.I. Acid Yellow 24 is based on a naphthalene core structure with nitro group substitutions. The compound exists in several forms:

  • The free acid form has the molecular formula C₁₀H₆N₂O₅

  • The sodium salt form has the molecular formula C₁₀H₅N₂NaO₅

  • Additional forms include ammonium and calcium salts

The presence of the nitro groups and the naphthalene core contributes to the chromophoric properties that give the compound its characteristic yellow color.

Physical and Chemical Properties

The physical and chemical properties of C.I. Acid Yellow 24 are summarized in the following table:

PropertyValueReference
Molecular Formula (free acid)C₁₀H₆N₂O₅
Molecular Formula (sodium salt)C₁₀H₅N₂NaO₅
Molecular Weight (free acid)234.17 g/mol
Molecular Weight (sodium salt)256.15 g/mol
CAS Registry Number10142-54-8
AppearanceYellow
Molecular Structure ClassNitro Class
SolubilitySoluble in water; ammonium salt soluble in alcohol
Reaction with sulfuric acidYellow in strong sulfuric acid, forms yellow precipitation upon dilution

The compound's water solubility, particularly in its salt forms, is a key property that facilitates its application in aqueous dyeing processes. The different salt forms offer varying solubility profiles, allowing for adaptability in different application environments.

Manufacturing Methods

The industrial synthesis of C.I. Acid Yellow 24 follows a well-established process that involves the following steps:

  • Dinitration of naphthalen-1-ol to form 2,4-dinitro-1-naphthol (the free acid form)

  • Conversion of the free acid to various salt forms through reaction with appropriate bases:

    • Treatment with ammonium hydroxide to form the ammonium salt

    • Treatment with sodium hydroxide to form the sodium salt

    • Treatment with calcium hydroxide to form the calcium salt

This synthetic pathway allows manufacturers to produce different salt derivatives of the dye to meet specific application requirements. The dinitration process requires careful control of reaction conditions to ensure proper placement of the nitro groups on the naphthalene ring, which is crucial for the chromophoric properties of the final product.

Analytical Methods

Extraction Procedures

For analytical purposes, C.I. Acid Yellow 24 can be extracted from sample matrices using the following protocol:

  • Sample collection (e.g., thread samples containing the dye)

  • Extraction with trifluoroacetic acid (TFA) 2M in 1.5 ml eppendorf tubes

  • Heating in a 60°C water bath for 30 minutes with constant agitation

  • Complete drying of the extract using a vacuum system

  • Reconstitution of the dried residue with 50 μl of H₂O:MeOH (80:20, v/v) solution

This extraction procedure is designed to efficiently isolate the dye from various matrices while preserving its chemical integrity for subsequent analysis.

HPLC Analysis System

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) is commonly employed for the quantitative and qualitative analysis of C.I. Acid Yellow 24. The recommended system configuration includes:

  • Thermofinnigan Surveyor HPLC-DAD system with a Thermofinnigan Surveyor PDA 5 diode array detector

  • Autosampler and pump components

  • Sample injection via a Rheodyne injector with a 25 μl loop

  • Zorbax Eclipse Plus C18 column with 5 μm particle size (2.1 mm × 150 mm)

  • Column temperature maintained at 35°C for optimal separation

LC Program Parameters

The following solvent gradient program has been validated for the effective separation of C.I. Acid Yellow 24:

  • Mobile phases: (A) triethylamine (TEA) buffer at pH 6.4, 3 mM and (B) pure methanol

  • Flow rate: 0.3 mL/min

  • Gradient program:

    • 0-0.01 min: A:B (95:5) isocratic

    • 5 min: A:B (90:10) isocratic

    • 10 min: A:B (70:30) isocratic

    • 15 min: A:B (50:50) isocratic

    • 30 min: A:B (45:55) isocratic

    • 35 min: A:B (30:70) isocratic

    • 45-55 min: A:B (5:95) linear gradient

    • 60-70 min: A:B (95:5) linear gradient

This carefully designed gradient program allows for the effective separation of C.I. Acid Yellow 24 from potential matrix interferences and related compounds.

LC-DAD-MSⁿ Analysis

For more comprehensive characterization, Liquid Chromatography coupled with Diode Array Detection and tandem Mass Spectrometry (LC-DAD-MSⁿ) provides valuable structural information. The recommended configuration includes:

  • LC-MS system with ProStar 410 autosampler

  • Dual 212-LC chromatography pumps

  • ProStar 335 diode array detector

  • 500-MS ion trap mass spectrometer with an electrospray ionization (ESI) ion source

  • Data acquisition and processing through Varian MS Control 6.9 software

  • Zorbax Eclipse Plus column with 5 μm particle size (2.1 mm × 150 mm)

This advanced analytical setup allows for definitive identification of C.I. Acid Yellow 24 based on both its chromatographic retention behavior and its mass spectral fragmentation pattern.

Applications and Importance

While detailed application information specific to C.I. Acid Yellow 24 is somewhat limited in the available research, the compound's properties suggest several important applications:

  • Textile dyeing, particularly for protein-based fibers such as wool and silk

  • Potential use as a biological stain in microscopy and histology

  • Analytical applications as a reference compound in chromatographic methods

  • Possible applications in specialized industrial coloration processes

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